

Synthesis and characterization of Furosemide-d5

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Compound of Interest

Compound Name: Furosemide-d5

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An In-depth Technical Guide on the Synthesis and Characterization of **Furosemide-d5**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of **Furosemide-d5**, an isotopically labeled variant of the potent loop diuretic, Furosemide. Deuterated standards like **Furosemide-d5** are crucial for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research, where they serve as ideal internal standards for mass spectrometry-based assays.

Physicochemical Properties

Furosemide-d5 shares its fundamental chemical structure with Furosemide, with the key difference being the substitution of five hydrogen atoms with deuterium. This substitution is strategically placed on the furan ring and the adjacent methylene group, positions that are less susceptible to metabolic exchange.

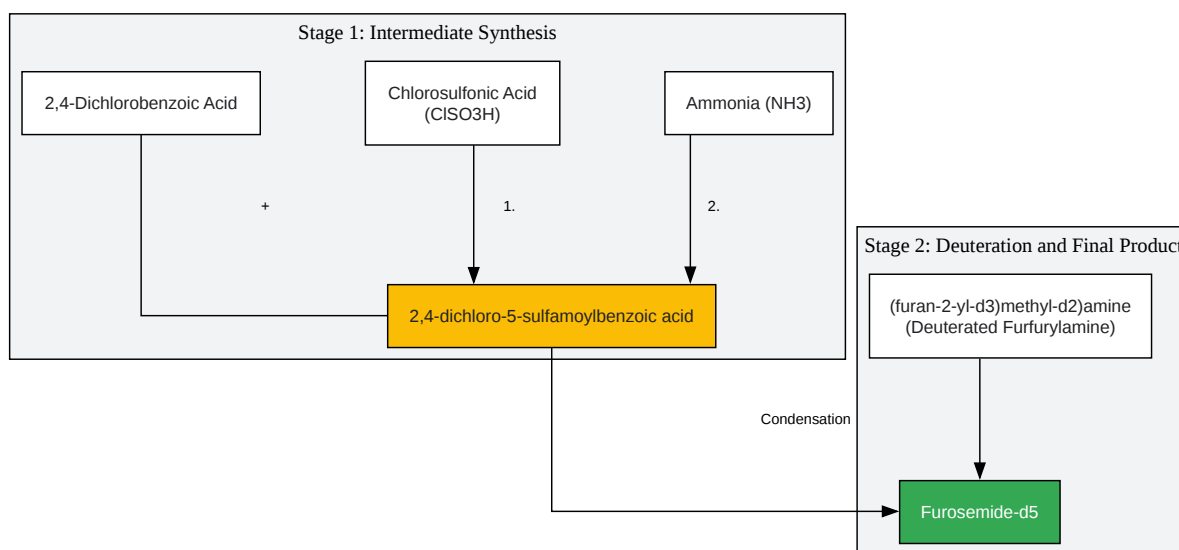
Property	Data	Reference
Formal Name	4-chloro-2-(((furan-2-yl-d3)methyl-d2)amino)-5-sulfamoylbenzoic acid	[1]
CAS Number	1189482-35-6	[1][2]
Molecular Formula	C ₁₂ H ₆ D ₅ ClN ₂ O ₅ S	[1][3]
Molecular Weight	335.8 g/mol	[1][2]
Purity	>95% (HPLC)	[2]
Isotopic Purity	≥99% deuterated forms (d ₁ -d ₅)	[1]
Storage Temperature	-20°C	[2]

Synthesis of Furosemide-d5

The synthesis of **Furosemide-d5** follows the established synthetic route for Furosemide, with the critical modification of using a deuterated amine in the final condensation step. The general synthesis involves two primary stages.[4][5]

Stage 1: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid The process starts with 2,4-dichlorobenzoic acid, which undergoes chlorosulfonation followed by amination to yield the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid.[4][6]

Stage 2: Condensation with Deuterated Furfurylamine The intermediate is then reacted with deuterated furfurylamine, specifically (furan-2-yl-d3)methyl-d2)amine, to produce the final **Furosemide-d5** product.[4][7] This nucleophilic substitution reaction displaces one of the chlorine atoms on the benzoic acid ring.



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Diagram 1: Synthesis workflow for **Furosemide-d5**.

Characterization of Furosemide-d5

The characterization of **Furosemide-d5** is essential to confirm its chemical identity, purity, and isotopic enrichment. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy, often coupled with a chromatographic separation method like HPLC.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for characterizing isotopically labeled compounds. **Furosemide-d5** is typically analyzed using Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode.^{[8][9]} It serves as an internal standard for the quantification of Furosemide in biological matrices.^[8]

Quantitative Data from LC-MS/MS Analysis

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode	Use	Reference
Furosemide	329.0	77.9	Negative ESI	Quantitative	^{[8][9]}
Furosemide	329.0	125.8	Negative ESI	Qualitative	^{[8][9]}
Furosemide-d5	334.0	206.0	Negative ESI	Internal Std.	^[9]

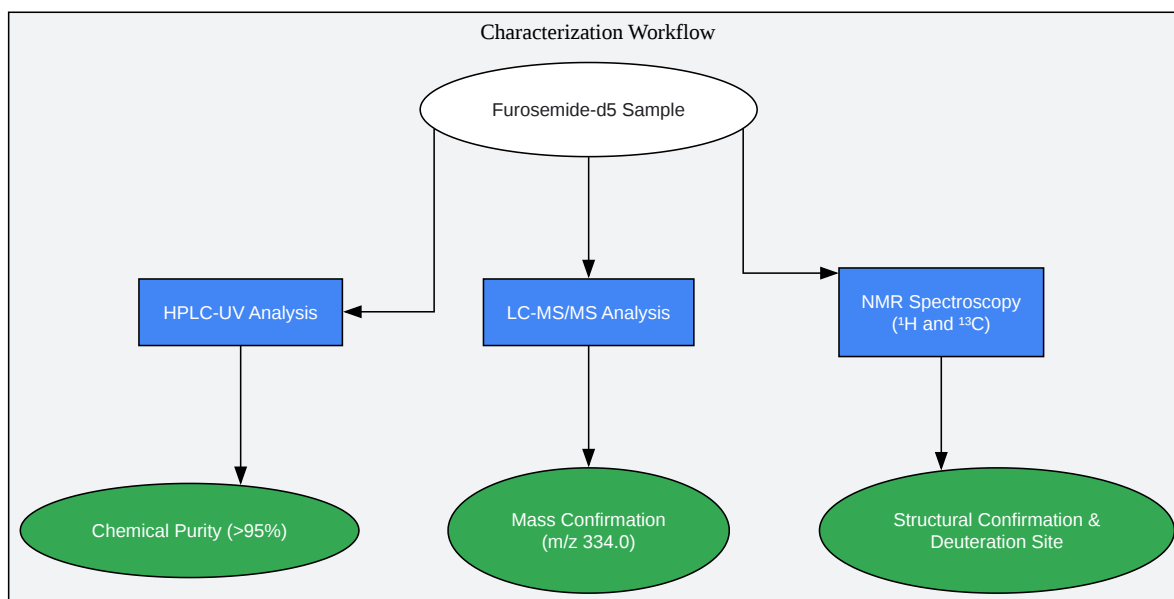
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure and the specific sites of deuterium incorporation.

- ¹H NMR: The proton NMR spectrum of **Furosemide-d5** is expected to be similar to that of Furosemide, but with the absence of signals corresponding to the five protons on the furan ring and the methylene bridge.^{[10][11]} This absence provides direct evidence of successful deuteration at the intended positions.
- ¹³C NMR: The carbon-13 NMR spectrum will show signals for all 12 carbon atoms. The carbons bonded to deuterium will exhibit splitting patterns characteristic of C-D coupling and may show a slight isotopic shift compared to the unlabeled compound.^[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of **Furosemide-d5**. A reversed-phase C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.^{[2][12]} Detection is commonly performed using a UV detector.^{[12][13]}



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Diagram 2: Analytical characterization workflow.

Experimental Protocols

Protocol: UHPLC-MS/MS Analysis for Quantification

This protocol is adapted for the use of **Furosemide-d5** as an internal standard in the analysis of Furosemide in biological samples like urine or blood.[8][9]

- Sample Preparation (Solid-Phase Extraction - SPE):
 - Pre-mix 10 µL of the sample (e.g., urine) with 90 µL of the internal standard working solution (5 ng/mL of **Furosemide-d5** in plasma).[9]

- Add 260 μL of water containing 1% formic acid.[\[9\]](#)
- Condition an SPE plate with 200 μL of methanol and 200 μL of water.
- Equilibrate the plate with 200 μL of 1% formic acid.
- Load the 300 μL pre-mixed sample onto the plate.
- Wash with 200 μL of 10 mM ammonium carbonate.
- Elute the analytes with two 100 μL aliquots of methanol, followed by dilution with two 300 μL aliquots of water.
- Vortex the collected eluent for 10 minutes at 500 rpm.
- UHPLC Conditions:
 - System: Exion UHPLC system or equivalent.[\[8\]](#)[\[9\]](#)
 - Flow Rate: 0.500 mL/min.[\[8\]](#)
 - Injection Volume: 2 μL .[\[8\]](#)[\[9\]](#)
 - Total Run Time: 4.5 minutes.[\[8\]](#)
- Mass Spectrometry Conditions:
 - System: AB Sciex 6500+ QTrap or equivalent.[\[8\]](#)[\[9\]](#)
 - Ionization Source: Electrospray Ionization (ESI), negative mode.[\[8\]](#)[\[9\]](#)
 - Source Temperature: 450°C.[\[8\]](#)
 - IonSpray Voltage: -4500 V.[\[8\]](#)
 - Curtain Gas: 20 psi.[\[8\]](#)
 - Collision Gas: 10 psi.[\[8\]](#)

- Nebulizer Gas (GS1 & GS2): 65 psi.[8]
- Monitoring: Selected Reaction Monitoring (SRM) using the transitions listed in the data table above.[9]

Protocol: Solid-State NMR Analysis

This protocol provides a general framework for the solid-state NMR characterization of **Furosemide-d5** powder.[10]

- Instrumentation:
 - Spectrometer: Bruker Avance III NMR spectrometer (or equivalent) operating at a ^1H Larmor frequency of 500.1 MHz.[10]
 - Probe: 4-mm triple-resonance Magic-Angle Spinning (MAS) probe.[10]
- ^{13}C CP-MAS Experiment:
 - Pack the **Furosemide-d5** sample into a 4-mm zirconia rotor.
 - Perform Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments.
 - Apply SPINAL64 ^1H heteronuclear decoupling during acquisition.[10]
 - Acquire data and process using appropriate NMR software. The resulting spectrum should be compared against the spectrum of unlabeled Furosemide to confirm the structure and observe any isotopic shifts.
- ^1H MAS Experiment:
 - Acquire a ^1H MAS NMR spectrum.
 - Confirm the significant reduction or absence of signals from the furan and methylene protons, which verifies the location of deuterium labeling.

Conclusion

Furosemide-d5 is a well-characterized, high-purity, isotopically labeled compound essential for modern bioanalytical research. Its synthesis is achieved through established chemical pathways using a deuterated precursor. Comprehensive characterization using LC-MS/MS and NMR confirms its identity, purity, and the specific locations of deuterium labeling, making it an ideal internal standard for accurate and precise quantification of Furosemide in complex biological matrices.

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